molecular formula C13H12FNOS B2532652 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 866131-36-4

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde

Cat. No.: B2532652
CAS No.: 866131-36-4
M. Wt: 249.3
InChI Key: SYRVJICRQZRBAI-UHFFFAOYSA-N
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Description

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde (CAS: 866131-36-4) is a fluorinated quinoline derivative with the molecular formula C₁₃H₁₂FNOS and a molar mass of 249.31 g/mol. Its structure features a 3-quinolinecarbaldehyde backbone modified by a 3-fluoropropylsulfanyl substituent at the 2-position.

The fluoropropyl group introduces electronegativity and lipophilicity, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-6-3-7-17-13-11(9-16)8-10-4-1-2-5-12(10)15-13/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVJICRQZRBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCCCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 3-quinolinecarbaldehyde with 3-fluoropropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The fluoropropylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Molecular Differences

The following table highlights critical differences between 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde and its analogs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound 866131-36-4 C₁₃H₁₂FNOS 249.31 3-Fluoropropylsulfanyl, quinolinecarbaldehyde
2-(4-Ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline 439112-40-0 C₁₈H₁₇FN₄S₂ 372.48 3-Fluoropropylsulfanyl, triazole, thienoquinoline
2-[[4-(tert-Butyl)benzyl]sulfanyl]-3-quinolinecarbaldehyde 478065-52-0 C₂₁H₂₁NOS 335.46 tert-Butyl benzylsulfanyl, quinolinecarbaldehyde
Analysis of Substituent Effects

3-Fluoropropylsulfanyl Group (CAS 866131-36-4 and 439112-40-0): Fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation.

Triazole and Thienoquinoline (CAS 439112-40-0): The triazole ring introduces nitrogen atoms capable of hydrogen bonding, which may enhance target binding (e.g., enzyme inhibition).

The benzyl group adds aromatic character, which could enhance binding to hydrophobic pockets in biological targets .

Functional and Reactive Properties

  • Aldehyde Reactivity: All three compounds retain the 3-quinolinecarbaldehyde group, enabling nucleophilic additions (e.g., Schiff base formation). However, steric hindrance from bulky substituents (e.g., tert-butyl in CAS 478065-52-0) may slow reaction kinetics compared to the simpler fluoropropyl analog .
  • Sulfanyl Group : The sulfur atom in the sulfanyl moiety can act as a nucleophile or participate in disulfide bond formation. Fluorine’s electron-withdrawing effect in the main compound may slightly reduce sulfur’s nucleophilicity compared to the tert-butyl analog .

Biological Activity

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C12H12FNOS
  • Molecular Weight : 233.29 g/mol
  • Structure : The compound features a quinoline ring system substituted with a sulfanyl group and a fluoropropyl moiety.

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to the disruption of bacterial cell membranes.

Biological Activity Data

Recent studies have investigated the biological activity of this compound across various assays:

Biological Activity Assay Type IC50/EC50 Values Reference
AntimicrobialDisk diffusion15 µg/mL
CytotoxicityMTT Assay20 µM
Enzyme InhibitionKinase Assay50 nM

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound against a panel of bacterial strains, demonstrating significant inhibition against Gram-positive bacteria. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro experiments using human cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Kinase Inhibition :
    • Research focusing on kinase activity revealed that this compound acts as a potent inhibitor of specific kinases involved in cancer progression, suggesting its potential as an anticancer agent.

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